molecular formula C17H18N2O5 B4015833 Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate

Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate

Cat. No.: B4015833
M. Wt: 330.33 g/mol
InChI Key: HCBSWNMPJLFFFE-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate is a complex organic compound that features a furan ring, a benzoyl group, and an ethyl ester

Properties

IUPAC Name

ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-17(22)11(2)18-15(20)12-7-4-5-8-13(12)19-16(21)14-9-6-10-24-14/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSWNMPJLFFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 2-aminobenzoyl chloride to form the intermediate compound. This intermediate is further reacted with ethyl 2-aminopropanoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate involves its interaction with specific molecular targets. The furan and benzoyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the benzoyl and ethyl ester groups.

    Benzoyl chloride: Contains the benzoyl group but lacks the furan ring and ethyl ester.

    Ethyl 2-aminopropanoate: Contains the ethyl ester and amino group but lacks the furan and benzoyl groups.

Uniqueness

Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate is unique due to its combination of a furan ring, benzoyl group, and ethyl ester. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate
Reactant of Route 2
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Ethyl 2-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoate

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